molecular formula C5H9NNaO4 B098486 Sodium L-glutamate CAS No. 16690-92-9

Sodium L-glutamate

Cat. No.: B098486
CAS No.: 16690-92-9
M. Wt: 170.12 g/mol
InChI Key: UVZZAUIWJCQWEO-DFWYDOINSA-N
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Description

Disodium L-glutamate is an organic sodium salt that is the disodium salt of L-glutamic acid. It contains a L-glutamate(2-).
One of the FLAVORING AGENTS used to impart a meat-like flavor.

Mechanism of Action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

Biological Activity

Sodium L-glutamate (MSG) is a sodium salt of the amino acid glutamic acid, widely recognized for its flavor-enhancing properties. Beyond its culinary applications, MSG has garnered attention in scientific research due to its biological activity, particularly its impact on neuronal function, oxidative stress, and cognitive performance. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions as an excitatory neurotransmitter in the central nervous system (CNS). It plays a crucial role in synaptic transmission and plasticity, influencing various neurological processes.

1. Neurotransmitter Role:

  • Excitatory Effects: this compound activates N-methyl-D-aspartate (NMDA) receptors and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPAR) receptors, facilitating calcium ion influx (Ca2+Ca^{2+}), which is vital for neurotransmission and neuronal communication .
  • Neurotoxicity Concerns: Excessive concentrations of glutamate have been implicated in neurodegenerative diseases due to excitotoxicity, leading to neuronal damage and cell death .

2. Oxidative Stress Modulation:

  • Antioxidant Properties: Research indicates that this compound may enhance antioxidant defenses within neurons. Studies show increased levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) in response to glutamate supplementation, suggesting a protective effect against oxidative stress .
  • Lipid Peroxidation Reduction: Chronic administration of this compound has been associated with reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential role in mitigating oxidative damage .

Case Studies

Cognitive Function in Dementia Patients:
A study investigated the effects of continuous ingestion of monothis compound on cognitive function among dementia patients. The trial involved 159 subjects divided into two groups: one receiving MSG thrice daily and the other receiving salt. Results indicated that the MSG group exhibited significant improvements in specific cognitive tasks compared to the control group, particularly in maintaining order accuracy during processes .

Dietary Impact on Sodium Excretion:
Another study assessed how free L-glutamate-rich seasonings contribute to sodium intake reduction. Participants consuming normal free L-glutamate showed a 46% reduction in urinary sodium excretion after six weeks compared to baseline measurements. This suggests that dietary glutamate may help manage sodium levels effectively .

Table 1: Summary of Biological Effects of this compound

Biological ActivityEffectReference
Neurotransmitter ExcitationEnhances synaptic transmission
NeurotoxicityExcessive levels lead to neuronal damage
Antioxidant ActivityIncreases GSH, SOD, CAT levels
Lipid PeroxidationReduces MDA levels
Cognitive ImprovementEnhances cognitive function in dementia

Properties

CAS No.

16690-92-9

Molecular Formula

C5H9NNaO4

Molecular Weight

170.12 g/mol

IUPAC Name

disodium;(2S)-2-aminopentanedioate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1

InChI Key

UVZZAUIWJCQWEO-DFWYDOINSA-N

impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.[Na]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Na]

boiling_point

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

density

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

Key on ui other cas no.

16690-92-9
68187-30-4
142-47-2
16177-21-2

physical_description

White, practically odourless crystals or crystalline powder

Pictograms

Irritant

Related CAS

28826-18-8

solubility

Freely soluble in water;  practically insoluble in ethanol or ether

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium L-glutamate
Reactant of Route 2
Sodium L-glutamate
Reactant of Route 3
Sodium L-glutamate
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Sodium L-glutamate
Reactant of Route 5
Sodium L-glutamate
Reactant of Route 6
Sodium L-glutamate

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